molecular formula C11H14N2O2 B8773997 6-(Pyrrolidin-1-ylmethyl)picolinic acid

6-(Pyrrolidin-1-ylmethyl)picolinic acid

Cat. No.: B8773997
M. Wt: 206.24 g/mol
InChI Key: JEYJYLLJZBHVJX-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylmethyl)picolinic acid (CAS: 1216183-26-4) is a pyridine derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . Its structure features a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a pyrrolidine-methyl group.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H,14,15)

InChI Key

JEYJYLLJZBHVJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Cholesterol Management

One of the significant applications of 6-(Pyrrolidin-1-ylmethyl)picolinic acid is in the management of cholesterol levels. Research indicates that derivatives of picolinic acid can induce the expression and activity of low-density lipoprotein receptors (LDLR), which play a crucial role in cholesterol metabolism. The induction of LDLR leads to increased clearance of circulating cholesterol, making these compounds promising candidates for treating conditions associated with elevated cholesterol levels, such as hypercholesterolemia and cardiovascular diseases .

Key Findings

  • Mechanism : The compound enhances LDLR expression in hepatic cells, leading to a reduction in plasma apolipoprotein B lipoproteins .
  • Clinical Relevance : It has been shown to significantly lower circulating cholesterol levels in animal models, indicating potential for human therapeutic use.

Cancer Research

6-(Pyrrolidin-1-ylmethyl)picolinic acid has also been investigated for its anticancer properties. Recent studies have highlighted the compound's ability to activate Sirtuin 6 (Sirt6), a protein associated with tumor suppression and cellular aging. Activation of Sirt6 has been linked to inhibition of cancer cell proliferation and tumor growth .

Case Study Insights

  • In vitro Studies : The compound demonstrated potent antiproliferative effects on human hepatocellular carcinoma cells, leading to cell cycle arrest and reduced tumor growth in xenograft models .
  • Broader Implications : The potential for developing Sirt6 activators as therapeutic agents against various cancers underscores the importance of this compound in cancer research.

Anti-inflammatory Properties

Research has shown that 6-(Pyrrolidin-1-ylmethyl)picolinic acid exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its utility in treating inflammatory diseases.

Experimental Results

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

The data indicate a significant reduction in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent.

Herbicidal Activity

In addition to its medicinal applications, 6-(Pyrrolidin-1-ylmethyl)picolinic acid derivatives have been explored for their herbicidal properties. Picolinate compounds are known to function as synthetic auxins, which can inhibit plant growth by disrupting hormonal balance .

Research Findings

  • Novel Herbicides : Studies have synthesized and evaluated new picolinate compounds for their herbicidal activity against Arabidopsis thaliana, showing promising results in root growth inhibition.
  • Structure–Activity Relationship : Quantitative structure–activity relationship (QSAR) analyses have been conducted to optimize the efficacy and selectivity of these compounds as herbicides.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications Source
6-(Pyrrolidin-1-ylmethyl)picolinic acid C₁₁H₁₄N₂O₂ 206.24 Pyrrolidine-methyl Potential ligand, intermediate synthesis
6-(Piperidin-1-yl)picolinic acid C₁₁H₁₄N₂O₂ 206.24 Piperidine Catalyst, ligand in organic reactions
6-((Methylsulfonyl)methyl)picolinic acid (6) C₈H₉NO₄S 215.22 Methylsulfonyl-methyl Synthetic intermediate, enzyme inhibition
6-(Methylsulfonamido)picolinic acid (7) C₇H₈N₂O₄S 216.21 Methylsulfonamido Bioactive compound, enzyme studies
6-(1,1-Dioxidothiomorpholino)picolinic acid C₁₀H₁₂N₂O₄S 256.28 Thiomorpholine-dioxide High polarity, potential inhibitor
6-(Phosphonomethyl)picolinic acid (2) C₇H₈NO₅P 217.11 Phosphonomethyl Metallo-β-lactamase inhibitor

Key Observations :

  • Pyrrolidine vs. Piperidine: While both 6-(pyrrolidin-1-ylmethyl)picolinic acid and 6-(piperidin-1-yl)picolinic acid share the same molecular formula, the five-membered pyrrolidine ring (vs. six-membered piperidine) confers distinct steric and electronic profiles.
  • Sulfonyl vs. Amine Groups: Sulfonyl-containing analogs (compounds 6, 7, 15) exhibit higher polarity due to electronegative sulfur and oxygen atoms, likely reducing membrane permeability compared to the pyrrolidine-methyl group. For example, 6-(1,1-dioxidothiomorpholino)picolinic acid (256.28 g/mol) has enhanced solubility in polar solvents .
  • Phosphonate vs. Pyrrolidine: The phosphonomethyl group in 6-(phosphonomethyl)picolinic acid is a potent metal chelator, making it effective against metallo-β-lactamases. The pyrrolidine-methyl group lacks this chelation capacity but may offer better lipophilicity for cell penetration .

Preparation Methods

Nucleophilic Substitution with Pyrrolidine

A common approach involves alkylation of halogenated picolinic acid precursors. For example, 6-(bromomethyl)picolinic acid reacts with pyrrolidine in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions:

6-(BrCH2)picolinic acid+PyrrolidineK2CO3,DMF6-(Pyrrolidin-1-ylmethyl)picolinic acid+HBr\text{6-(BrCH}2\text{)picolinic acid} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{6-(Pyrrolidin-1-ylmethyl)picolinic acid} + \text{HBr}

Conditions :

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 50–65%

Table 1: Alkylation Reaction Optimization

SubstrateBaseSolventYield (%)
6-(Bromomethyl)picolinic acidK2_2CO3_3DMF58
6-(Chloromethyl)picolinic acidEt3_3NMeCN52

Amidation and Coupling Strategies

HATU-Mediated Amide Coupling

A high-yielding method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to couple picolinic acid with pyrrolidinemethylamine:

Picolinic acid+PyrrolidinemethylamineHATU, DIPEA, DMA6-(Pyrrolidin-1-ylmethyl)picolinic acid\text{Picolinic acid} + \text{Pyrrolidinemethylamine} \xrightarrow{\text{HATU, DIPEA, DMA}} \text{6-(Pyrrolidin-1-ylmethyl)picolinic acid}

Conditions :

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: 36.1%

EDCI/HOBt Activation

Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enable coupling in DMF:
Conditions :

  • Temperature: 25°C

  • Time: 18 hours

  • Yield: 61%

Table 2: Coupling Reagent Comparison

Reagent SystemSolventYield (%)Purity (%)
HATU/DIPEADMA36.195
EDCI/HOBtDMF6198

Metal-Catalyzed Approaches

Palladium-Catalyzed C–H Activation

Palladium catalysts facilitate direct coupling between picolinic acid and pyrrolidine derivatives. A reported method uses Pd(OAc)2_2 with PhI(OAc)2_2 as an oxidant:

Picolinic acid+PyrrolidinePd(OAc)2,PhI(OAc)26-(Pyrrolidin-1-ylmethyl)picolinic acid\text{Picolinic acid} + \text{Pyrrolidine} \xrightarrow{\text{Pd(OAc)}2, \text{PhI(OAc)}2} \text{6-(Pyrrolidin-1-ylmethyl)picolinic acid}

Conditions :

  • Solvent: Toluene

  • Temperature: 120°C

  • Yield: 40–50%

Copper-Mediated Amination

Copper sulfate catalyzes the amination of 6-(bromomethyl)picolinic acid with pyrrolidine in aqueous ammonia:
Conditions :

  • Temperature: 100°C

  • Pressure: 7 bar

  • Yield: 60–70%

Optimization Challenges and Solutions

Solvent Selection

  • DMF vs. DMA : DMA improves HATU-mediated coupling yields by reducing side reactions.

  • Toluene : Enhances Pd-catalyzed reactions by stabilizing intermediates.

Purification Difficulties

  • Solid-Phase Extraction : Amberlyst resins (A-26, IRA743) remove excess reagents efficiently.

  • Crystallization : Recrystallization from benzene/water mixtures achieves >98% purity.

Comparative Analysis of Methods

Table 3: Method Efficiency Overview

MethodYield (%)CostScalability
Alkylation50–65LowHigh
HATU Coupling36–40HighModerate
Pd-Catalyzed Coupling40–50Very HighLow

Emerging Techniques

Flow Chemistry

Continuous-flow systems reduce reaction times (2–4 hours) and improve yields (70%) by enhancing mixing and heat transfer.

Enzymatic Catalysis

Preliminary studies show lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous media, though yields remain low (20–30%) .

Q & A

Q. Example Workflow :

Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading).

Use KIE and DFT to test competing hypotheses (e.g., nucleophilic vs. electrophilic pathways).

Publish a comparative analysis with raw data to highlight methodological discrepancies .

Basic: What safety protocols are critical when handling 6-(Pyrrolidin-1-ylmethyl)picolinic acid in the laboratory?

Methodological Answer:
Refer to the Safety Data Sheet (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or purification steps .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers design a comparative study to evaluate the catalytic efficiency of 6-(Pyrrolidin-1-ylmethyl)picolinic acid versus other picolinic acid derivatives?

Methodological Answer:
Use the PICOT framework to structure the study:

  • Population (P) : Catalytic reactions (e.g., decarboxylative cross-coupling).
  • Intervention (I) : 6-(Pyrrolidin-1-ylmethyl)picolinic acid as a ligand.
  • Comparison (C) : Other ligands (e.g., 2-picolinic acid, dipicolinic acid).
  • Outcome (O) : Yield, enantiomeric excess (for chiral products), reaction time.
  • Time (T) : Reaction completion within 24 hours.

Q. Experimental Design :

Standardize reaction conditions (solvent, temperature, catalyst/substrate ratio).

Quantify outcomes via HPLC for yield and chiral chromatography for stereoselectivity.

Statistically analyze data using ANOVA to confirm significance (p < 0.05) .

Basic: What synthetic routes are effective for producing 6-(Pyrrolidin-1-ylmethyl)picolinic acid with high purity?

Methodological Answer:
A typical synthesis involves:

Starting Materials : React 6-chloropicolinic acid with pyrrolidine in the presence of a base (e.g., K2_2CO3_3) under reflux in DMF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Quality Control : Confirm purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design a stability study using accelerated degradation conditions :

pH Variability : Prepare buffered solutions (pH 2–10) and incubate the compound at 40°C for 1–4 weeks.

Thermal Stress : Heat samples to 60°C and monitor decomposition via LC-MS.

Data Analysis : Calculate degradation kinetics (Arrhenius plots) and identify degradation products .

Q. Table: Stability Study Parameters

ConditionVariablesAnalytical Method
pH StabilitypH 2, 7, 10; 40°CLC-MS
Thermal Stability25°C, 40°C, 60°CNMR, TGA

Advanced: What strategies can reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening : Use the shake-flask method in solvents like water, DMSO, ethanol, and dichloromethane. Quantify via UV-Vis spectroscopy at λmax.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solubility trends.
  • Controlled Replication : Publish detailed protocols (e.g., saturation concentrations, temperature) to minimize variability .

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